molecular formula C6H7F3N2S B1415062 4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine CAS No. 1036482-64-0

4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

Cat. No. B1415062
CAS RN: 1036482-64-0
M. Wt: 196.2 g/mol
InChI Key: YMUOHJORSZWWJM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine” are not explicitly mentioned in the sources I found . Chemical reactions can vary based on the conditions and the presence of other compounds.

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Compounds : The compound has been used in the synthesis of enantiomerically pure 1,3-thiazole-5(4H)-thione, demonstrating its utility in producing optically active compounds. This process involves cycloaddition reactions with azomethine ylide, forming spirocyclic cycloadducts (Gebert & Heimgartner, 2002).

  • Drug Discovery Applications : It serves as a building block in synthesizing thiazoles, which are valuable in drug discovery. Specifically, 4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, which can be further transformed for radiopharmaceutic applications (Colella et al., 2018).

  • Molecular and Electronic Structure Studies : Investigations have been conducted on the molecular and electronic structure of related thiazol-2-amine compounds, providing insights into their chemical properties and potential applications in materials science (Özdemir et al., 2009).

  • Chemical Synthesis and Photophysical Properties : Research into the photophysical properties of thiazoles derived from 4-methylthiazole, including 5-N-Arylamino-4-methylthiazoles, has shown potential applications in materials science, particularly in the study of fluorescence and molecular orbitals (Murai et al., 2017).

  • Catalysis in CO2 Fixation : Thiazolium carbene-based catalysts, related to the compound , have been developed for the N-formylation and N-methylation of amines using CO2. This represents a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).

  • Potential Therapeutic Agents : Synthesized bi-heterocycles containing 1,3-thiazole and 1,3,4-oxadiazole have been evaluated for their potential as therapeutic agents against Alzheimer's disease and diabetes. This showcases the compound's significance in medicinal chemistry research (Ramzan et al., 2018).

  • Antibacterial Activity : The compound has also been synthesized and tested for antibacterial activity, highlighting its potential in the development of new antibiotics (Uwabagira et al., 2018).

  • Anticancer Research : Derivatives of thiazol-2-amine have been synthesized and evaluated for their anticancer activity, indicating the compound's relevance in cancer research (Yakantham et al., 2019).

Mechanism of Action

The mechanism of action refers to how a compound interacts with other substances at the molecular level. Unfortunately, the mechanism of action for “4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine” is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine” is not available in the sources I found .

properties

IUPAC Name

4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2S/c1-4-2-12-5(11-4)10-3-6(7,8)9/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUOHJORSZWWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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